Tetracosanamide

Übersicht

Beschreibung

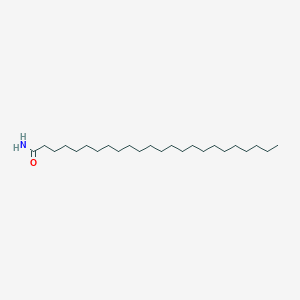

Tetracosanamide is a chemical compound . It contains a total of 74 bonds, including 25 non-H bonds, 1 multiple bond, 22 rotatable bonds, 1 double bond, and 1 primary amide (aliphatic) .

Synthesis Analysis

The synthesis of Tetracosanamide can be achieved from Lignoceric Acid . The common strategy to design a synthesis is to work backward, that is instead of looking at the starting material and deciding how to do the first step, we look at the product and decide how to do the last step. This process is called retrosynthetic analysis .

Molecular Structure Analysis

Tetracosanamide has a complex molecular structure. It contains total 74 bond(s); 25 non-H bond(s), 1 multiple bond(s), 22 rotatable bond(s), 1 double bond(s), and 1 primary amide(s) (aliphatic) .

Physical And Chemical Properties Analysis

Tetracosanamide has a complex set of physical and chemical properties. It contains a total of 74 bonds, including 25 non-H bonds, 1 multiple bond(s), 22 rotatable bond(s), 1 double bond(s), and 1 primary amide(s) (aliphatic) .

Wissenschaftliche Forschungsanwendungen

Medicine and Biochemical Analysis : Tetracosactide, a related compound, is used in medicine for diagnosing adrenal cortex function. It is also employed in analyzing impurities using liquid chromatography and capillary electrophoresis (Taichrib, Scriba, & Neusüss, 2011).

Neuroprotection : Tetracosactide has demonstrated significant neuroprotective activity against ischemia-reperfusion injury of the spinal cord (Kertmen et al., 2017).

Antibiotic Research : Tetracyclines, though different from tetracosanamide, have been studied extensively for their nonantibiotic properties, affecting inflammation, proteolysis, angiogenesis, apoptosis, and other cellular processes. These properties have therapeutic implications in various diseases (Sapadin & Fleischmajer, 2006).

Pharmacological Effects : Novel derivatives of tetracosanamide show potent analgesic activities and have been compared in terms of ulcerogenic liability with other drugs like celecoxib (Lamie, Philoppes, Azouz, & Safwat, 2017).

Endocrine Studies : The low dose tetracosactin test has been used to identify patients with mild forms of pituitary-adrenal insufficiency, aiding in reducing the risk of adrenal crisis in stressful situations (Mayenknecht et al., 1998).

Environmental Impact : The impact of tetracyclines on marine sediments and aquatic microcosms has been studied, with findings indicating the sorption behavior and the effects on microbial communities (Wilson et al., 2004).

Safety And Hazards

The safety data sheet for Tetracosanamide provides important information on handling this chemical. If inhaled or in contact with skin or eyes, it is advised to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .

Eigenschaften

IUPAC Name |

tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H2,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYKUYSGARCXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571696 | |

| Record name | Tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracosanamide | |

CAS RN |

103212-81-3 | |

| Record name | Tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)

![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)